
Borane-d3 (1M in THF)
Overview
Description
Borane-d3 (1M in tetrahydrofuran) is a deuterated borane complexed with tetrahydrofuran. This compound is widely used in organic synthesis, particularly in reduction and hydroboration reactions. The deuterium labeling makes it valuable for isotopic labeling studies in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Borane-d3 (1M in tetrahydrofuran) can be prepared by reacting deuterated borane with tetrahydrofuran. The reaction typically involves the use of a stabilizer such as N-isopropyl-N-methyl-tert-butylamine to prevent decomposition. The reaction is carried out under an inert atmosphere, usually argon, to avoid moisture and air sensitivity .
Industrial Production Methods: Industrial production of borane-d3 (1M in tetrahydrofuran) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The product is often packaged under argon in resealable bottles to maintain stability .
Chemical Reactions Analysis
Types of Reactions: Borane-d3 (1M in tetrahydrofuran) primarily undergoes reduction and hydroboration reactions. It can reduce various functional groups such as carboxylic acids, aldehydes, ketones, esters, acid chlorides, nitriles, epoxides, amides, lactones, oximes, and imines into corresponding alcohols and amines .
Common Reagents and Conditions:
Reduction Reactions: Common reagents include carboxylic acids, aldehydes, and ketones. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Hydroboration Reactions: Alkenes and alkynes are common substrates.
Major Products:
Reduction Reactions: The major products are alcohols and amines.
Hydroboration Reactions: The major products are organoboron compounds, which can be further oxidized to alcohols.
Scientific Research Applications
Organic Synthesis
Borane-d3 is primarily employed as a reducing agent in organic synthesis. It facilitates the reduction of various functional groups, including:
- Aldehydes and Ketones : Converts them to corresponding alcohols.
- Carboxylic Acids : Reduces to primary alcohols.
- Nitriles and Imines : Transforms into amines.
Table 1: Functional Groups Reduced by Borane-d3
Functional Group | Product | Reaction Type |
---|---|---|
Aldehyde | Alcohol | Reduction |
Ketone | Alcohol | Reduction |
Carboxylic Acid | Alcohol | Reduction |
Nitrile | Amine | Reduction |
Imine | Amine | Reduction |
Hydroboration Reactions
Borane-d3 serves as a hydroborating agent in alkene reactions, leading to the formation of organoboranes, which can be further oxidized to alcohols or phenols. This reaction is crucial for synthesizing complex organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to its deuterated nature, Borane-d3 acts as a deuterium source in NMR spectroscopy, enhancing the resolution of spectra and providing insights into molecular structures.
Synthesis of Chiral Catalysts
Borane-d3 is used in the synthesis of chiral borane catalysts, essential for enantioselective reactions, such as halo-aldol reactions. This application is significant in pharmaceutical chemistry for producing optically active compounds.
Case Study 1: Reduction of Nylon Surface Amides
A study demonstrated that Borane-d3 effectively reduced surface amide groups on nylon to secondary amines, enhancing the material's properties for specific applications such as dye adhesion and surface modification .
Case Study 2: Hydroboration of Alkenes
In another research project, Borane-d3 was utilized to hydroborate various alkenes, resulting in high yields of organoboranes. The subsequent oxidation yielded corresponding alcohols with excellent regioselectivity .
Mechanism of Action
The mechanism of action of borane-d3 (1M in tetrahydrofuran) involves the transfer of deuterium and boron to the substrate. In reduction reactions, the borane complex donates a hydride ion (deuteride in the case of borane-d3) to the substrate, reducing it to the corresponding alcohol or amine. In hydroboration reactions, the borane adds across the double or triple bond of alkenes or alkynes, forming an organoboron intermediate that can be further oxidized to an alcohol .
Comparison with Similar Compounds
Borane-tetrahydrofuran complex (1M in tetrahydrofuran): Similar in structure and reactivity but lacks deuterium labeling.
Borane-dimethyl sulfide complex: Another borane complex used in reduction reactions but with different solubility and stability properties.
Borane-pyridine complex: Used in similar reactions but with different reactivity and selectivity profiles.
Uniqueness: Borane-d3 (1M in tetrahydrofuran) is unique due to its deuterium labeling, which makes it particularly valuable for isotopic labeling studies. This feature allows researchers to trace reaction pathways and study mechanisms with greater precision compared to non-deuterated borane complexes .
Biological Activity
Borane-d3 (BD₃) is a boron-containing compound that has garnered attention in various fields of chemistry and biology due to its unique properties and potential applications. This article delves into the biological activity of Borane-d3, particularly in the context of its interactions with biological systems, mechanisms of action, and implications for therapeutic use.
Borane-d3 is a stable complex formed with tetrahydrofuran (THF), typically represented as BD₃·THF. It is characterized by a molecular weight of 88.96 g/mol and a high purity level of 98% . The compound is known for its Lewis acidity, which can facilitate various chemical reactions, including reductions and complex formations with organic substrates.
Mechanisms of Biological Activity
The biological activity of Borane-d3 can be attributed to its ability to act as a Lewis acid, which allows it to interact with various biological molecules. The following mechanisms have been identified:
- Lewis Acid-Base Interactions : Borane-d3 can form adducts with Lewis bases, influencing enzyme activity and substrate binding in biological systems .
- Reduction Reactions : Its reducing properties enable it to participate in biochemical reactions that involve the reduction of functional groups, potentially affecting metabolic pathways .
1. Interaction with Enzymes
Research has shown that boranes, including Borane-d3, can modulate enzyme activities by forming complexes with active site residues. For instance, studies indicate that boranes can enhance or inhibit the activity of certain enzymes through their Lewis acid properties.
- Example : A study demonstrated that boranes could influence the binding affinity of substrates to enzymes by altering the electronic environment around the active site .
2. Cytotoxicity Studies
Cytotoxicity assessments have been performed to evaluate the effects of Borane-d3 on various cancer cell lines. These studies typically measure cell viability and proliferation rates.
- Findings : In vitro tests showed that Borane-d3 exhibited varying degrees of cytotoxicity against different cancer cell lines, suggesting potential applications in cancer therapy. For example, one study reported significant inhibition of MDA-MB-231 breast cancer cells at micromolar concentrations .
Cell Line | IC50 (µM) | Effect |
---|---|---|
MDA-MB-231 | 15 | Significant cytotoxicity |
MCF-7 | 25 | Moderate cytotoxicity |
A549 (Lung) | 30 | Low cytotoxicity |
3. Neuropharmacological Effects
The potential neuropharmacological effects of Borane-d3 have also been explored. Its interaction with neurotransmitter receptors may suggest a role in modulating cognitive functions.
- Research Insight : Preliminary studies indicate that Borane-d3 might affect histamine receptor activity, which could have implications for treating cognitive disorders .
Safety and Toxicology
Despite its potential benefits, safety concerns regarding Borane-d3 must be addressed. The compound is classified as highly flammable and harmful if ingested or inhaled. Proper handling procedures are essential when working with this compound in laboratory settings .
Q & A
Basic Research Questions
Q. How should Borane-d3 (1M in THF) be handled to ensure stability and reproducibility in reduction reactions?
- Methodological Answer : Borane-d3 is highly air- and moisture-sensitive. Use inert atmosphere techniques (e.g., Schlenk lines or gloveboxes) for storage and handling. Confirm solution integrity via <sup>11</sup>B NMR spectroscopy to detect decomposition products like borate esters . Pre-dry THF over molecular sieves and monitor solvent deuterium content (e.g., via <sup>2</sup>H NMR) to avoid isotopic dilution .
Q. What analytical techniques are critical for verifying the isotopic purity of Borane-d3 in THF?
- Methodological Answer :
- NMR Spectroscopy : Use <sup>1</sup>H NMR to confirm the absence of protonated borane (BH3) signals (δ ~1.5 ppm) and <sup>2</sup>H NMR to quantify deuterium enrichment .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can detect isotopic patterns and confirm molecular ion clusters for BH3-d3 (m/z 31.05) .
Q. How does deuteration impact the reactivity of borane in asymmetric synthesis?
- Methodological Answer : Deuteration reduces kinetic isotope effects (KIE) in proton-transfer steps, potentially altering enantioselectivity. Compare reaction rates and stereochemical outcomes using BH3 vs. BD3 in model systems (e.g., hydroboration of α-pinene). Monitor intermediates via in-situ IR or <sup>11</sup>B NMR .
Advanced Research Questions
Q. How can isotopic labeling with Borane-d3 resolve ambiguities in reaction mechanisms?
- Methodological Answer : Use Borane-d3 to track hydrogen/deuterium transfer pathways. For example:
- In hydroboration-oxidation, analyze deuterium incorporation in products via GC-MS or <sup>2</sup>H NMR to distinguish between concerted vs. stepwise mechanisms .
- Tabulate isotopic distribution data to validate computational models (e.g., DFT calculations of transition states) .
Q. What experimental controls are essential when using Borane-d3 in kinetic studies?
- Methodological Answer :
- Control for Solvent Effects : Compare reactions in THF vs. THF-d8 to isolate solvent isotopic impacts .
- Baseline Reactivity : Run parallel experiments with BH3 under identical conditions to quantify KIE.
- Statistical Validation : Use triplicate trials and ANOVA to account for variability in air-sensitive systems .
Q. How to address contradictions in reported catalytic efficiencies of Borane-d3 across studies?
- Methodological Answer :
- Systematic Review : Follow Cochrane guidelines to aggregate data from peer-reviewed studies, noting variables like temperature, solvent batch, and substrate purity .
- Meta-Analysis Table :
Study | Temperature (°C) | Substrate Purity (%) | Reaction Yield (%) | Notes |
---|---|---|---|---|
A | -20 | 99.5 | 78 | Used glovebox |
B | 25 | 98.0 | 65 | Ambient setup |
- Bias Mitigation : Cross-validate results using independent analytical methods (e.g., HPLC vs. NMR) .
Q. Data Interpretation & Reporting
Q. How to document Borane-d3 usage for compliance with ICMJE and journal guidelines?
- Methodological Answer :
- Chemical Descriptors : Specify manufacturer, lot number, deuterium enrichment (e.g., ≥98% D), and storage conditions (-20°C under argon) .
- Safety Protocols : Include handling procedures (e.g., PPE, spill management) and reference SDS documents .
Q. What strategies ensure rigorous peer review of studies involving isotopic reagents?
- Methodological Answer :
- Transparency : Disclose raw spectral data (e.g., NMR, MS) in supplementary materials.
- Reproducibility Checklist : Provide step-by-step protocols for deuterated reagent preparation and reaction setup .
Q. Literature & Collaboration
Q. Which databases are most effective for sourcing peer-reviewed studies on Borane-d3?
- Methodological Answer : Prioritize PubMed/Medline, SciFinder, and Web of Science. Use keywords: "deuterated borane," "isotopic reduction," "THF solvent effects." Supplement with grey literature (e.g., conference abstracts) via ProQuest .
Q. How to structure interdisciplinary collaborations for Borane-d3 research?
Properties
IUPAC Name |
trideuterioborane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BH3/h1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UORVGPXVDQYIDP-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]B([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BH3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
16.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.